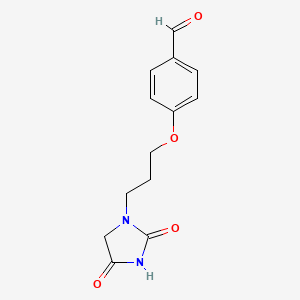
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is a chemical compound that features a benzaldehyde group linked to an imidazolidinone moiety via a propoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-(2,4-dioxoimidazolidin-1-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzoic acid.
Reduction: 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
科学的研究の応用
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The imidazolidinone moiety may play a role in binding to these targets, while the benzaldehyde group could be involved in further chemical interactions or modifications.
類似化合物との比較
Similar Compounds
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Uniqueness
4-(3-(2,4-Dioxoimidazolidin-1-yl)propoxy)benzaldehyde is unique due to its specific structural features, which combine the reactivity of the benzaldehyde group with the stability and potential biological activity of the imidazolidinone moiety. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
4-[3-(2,4-dioxoimidazolidin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C13H14N2O4/c16-9-10-2-4-11(5-3-10)19-7-1-6-15-8-12(17)14-13(15)18/h2-5,9H,1,6-8H2,(H,14,17,18) |
InChIキー |
PMJSKHZNDHSIAB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)N1CCCOC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


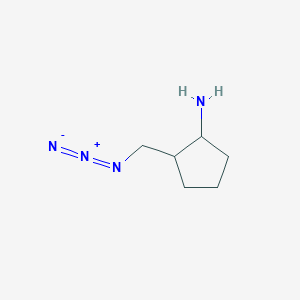
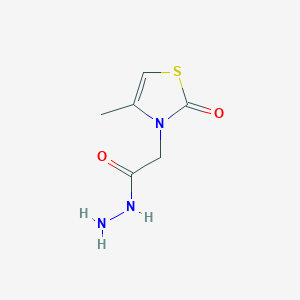
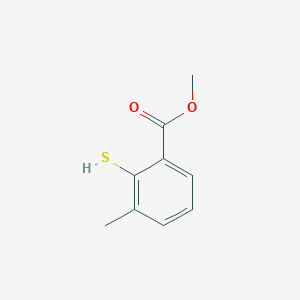
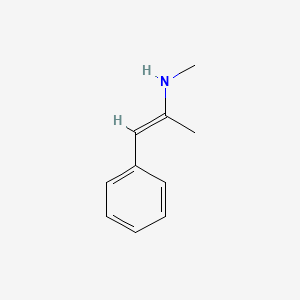


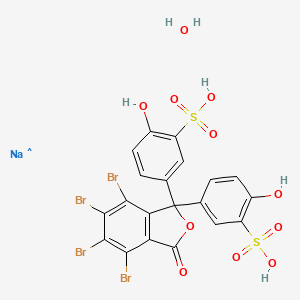
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12315882.png)

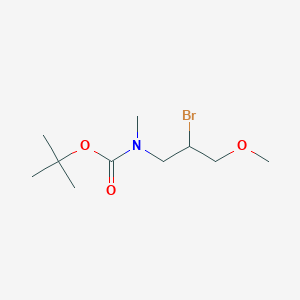
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
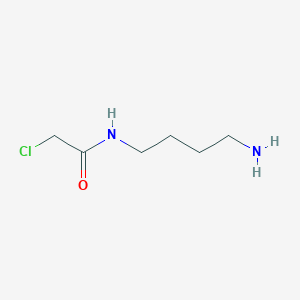
![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
